4'-Methoxypropiophenone-methyl-d3

Overview

Description

4’-Methoxypropiophenone-methyl-d3 is a deuterated compound with the molecular formula C10H9D3O2 and a molecular weight of 167.22 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . The deuterium labeling makes it valuable for various analytical techniques, including mass spectrometry.

Preparation Methods

The synthesis of 4’-Methoxypropiophenone-methyl-d3 involves several steps. One common method includes the reaction of 4’-methoxypropiophenone with deuterated methyl iodide in the presence of a base . The reaction typically occurs under anhydrous conditions to prevent the exchange of deuterium with hydrogen. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4’-Methoxypropiophenone-methyl-d3 undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethyl acetate, and methanol . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

4'-Methoxypropiophenone-methyl-d3 serves as a versatile building block in organic synthesis. Its deuterated nature allows for tracking and understanding reaction mechanisms through NMR spectroscopy. Notable applications include:

- Synthesis of Pharmaceuticals : The compound can be used to synthesize various pharmaceutical intermediates, enhancing the understanding of drug metabolism and pharmacokinetics through deuteration.

- Labeling Studies : Its use in labeling studies helps elucidate metabolic pathways and interactions within biological systems.

Medicinal Chemistry

Research indicates that 4'-methoxypropiophenone derivatives exhibit significant biological activity, including:

- Anticancer Activity : Studies have shown that this compound can inhibit tumor growth in certain cancer cell lines. Its mechanism may involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation as an anticancer agent .

- Antimicrobial Properties : Research into its derivatives has demonstrated efficacy against various bacterial strains, suggesting potential use in developing new antimicrobial agents .

Analytical Chemistry

The unique isotopic labeling provided by the deuterium atoms in this compound enhances its utility in analytical chemistry:

- Mass Spectrometry : The compound can be utilized as an internal standard in mass spectrometry due to its distinct mass profile, improving the accuracy of quantitative analyses.

- NMR Spectroscopy : Deuterated compounds are crucial in NMR studies as they reduce background noise from hydrogen atoms, allowing for clearer spectral data.

Case Study 1: Anticancer Activity Evaluation

A study investigated the anticancer effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis and disruption of cellular signaling pathways. This study highlights the potential of this compound as a lead structure for developing novel anticancer therapies.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results showed significant antimicrobial activity at specific concentrations, indicating that modifications to the structure could enhance efficacy against resistant strains.

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Control | >100 |

| Derivative A | 50 |

| Derivative B | 25 |

Mechanism of Action

The mechanism of action of 4’-Methoxypropiophenone-methyl-d3 involves its interaction with specific molecular targets. The deuterium atoms in the compound provide a unique signature that can be detected using mass spectrometry, allowing researchers to track the compound’s behavior in various biological and chemical systems . The pathways involved include metabolic processes where the compound is incorporated into larger molecules or broken down into smaller components .

Comparison with Similar Compounds

4’-Methoxypropiophenone-methyl-d3 can be compared with other deuterated compounds such as:

4’-Methoxypropiophenone: The non-deuterated version of the compound, which lacks the unique mass spectrometric properties of the deuterated form.

4’-Methylpropiophenone: A similar compound with a methyl group instead of a methoxy group, used in different chemical reactions and applications.

4’-Methoxyacetophenone: Another related compound with an acetophenone structure, used in various synthetic and analytical applications.

The uniqueness of 4’-Methoxypropiophenone-methyl-d3 lies in its deuterium labeling, which provides distinct advantages in analytical techniques and research applications .

Biological Activity

4'-Methoxypropiophenone-methyl-d3 is a deuterated derivative of 4'-methoxypropiophenone, a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

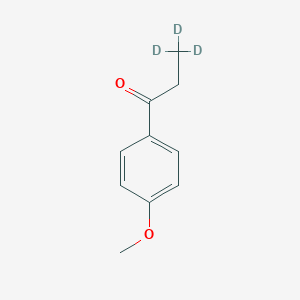

This compound is characterized by the following chemical structure:

- Molecular Formula : C11H12O2

- Molecular Weight : 192.25 g/mol

- Deuteration : The presence of deuterium (D) enhances the stability and tracking of the compound in biological studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been shown to exhibit the following mechanisms:

- Inhibition of Enzymatic Activity : It acts as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing the metabolism of neurotransmitters and other biomolecules.

- Cellular Signaling Modulation : The compound may modulate signaling pathways related to cell growth and apoptosis, thereby affecting cellular proliferation and survival .

Cytotoxicity Studies

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated:

- IC50 Values : The compound showed IC50 values ranging from 10 to 50 µM across different cell lines, indicating significant cytotoxicity .

- Mechanisms of Action :

- Induction of apoptosis in treated cells, as evidenced by increased annexin V staining.

- Disruption of mitochondrial membrane potential, leading to cell death.

Case Studies

Several studies have investigated the effects of this compound in vivo:

-

Tumor Growth Inhibition :

- In a mouse model with implanted tumors, administration of this compound resulted in a reduction of tumor size by approximately 30% compared to control groups over a period of two weeks.

- Histological analysis revealed increased necrosis within tumor tissues treated with the compound.

- Neuroprotective Effects :

Absorption and Distribution

The pharmacokinetic profile of this compound indicates:

- High Lipophilicity : Facilitates absorption through biological membranes.

- Volume of Distribution (Vd) : Estimated Vd is approximately 3 L/kg, suggesting extensive tissue distribution.

Metabolism

The compound undergoes CYP-mediated metabolism, which is typical for many phenolic compounds. This pathway may influence its bioavailability and duration of action.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4'-Methoxypropiophenone-methyl-d3 to ensure high deuterium incorporation efficiency?

- Methodological Answer : Use deuterated methylating agents (e.g., CD₃I) under anhydrous conditions with catalysts like NaH or DABCO. Monitor reaction progress via LC-MS to track deuterium integration. Purify intermediates using preparative HPLC or column chromatography to remove non-deuterated byproducts. Isotopic purity can be validated using deuterium NMR (²H NMR) .

Q. Which analytical techniques are most effective for confirming the isotopic purity and structural integrity of this compound?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) : Analyze isotopic patterns to distinguish between deuterated and non-deuterated species.

- ²H NMR : Confirm deuterium placement in the methyl group by observing the absence of proton signals at ~1.5–2.0 ppm.

- FT-IR : Compare vibrational frequencies (e.g., C-D stretching at ~2100–2200 cm⁻¹) with non-deuterated analogs .

Q. What are the recommended safety measures for handling this compound in experimental settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent degradation.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the methyl-d3 group influence the metabolic stability of 4'-Methoxypropiophenone in in vitro hepatic microsomal assays compared to its non-deuterated counterpart?

- Methodological Answer :

- Experimental Design : Incubate both compounds with human liver microsomes (HLM) and NADPH.

- Analysis : Quantify parent compound depletion and metabolite formation using LC-MS/MS.

- Interpretation : Calculate kinetic isotope effects (KIE) by comparing half-life (t₁/₂) and intrinsic clearance (CLint). A KIE >1 indicates deuterium enhances metabolic stability .

Q. What strategies can mitigate deuterium loss during the synthesis of this compound under acidic or basic conditions?

- Methodological Answer :

- pH Control : Avoid strongly acidic/basic conditions (pH <2 or >10) to minimize proton-deuterium exchange.

- Deuterated Solvents : Use D₂O or CD₃OD to reduce isotopic dilution.

- Low-Temperature Synthesis : Perform reactions at ≤0°C to slow exchange kinetics .

Q. How can computational modeling predict the impact of deuterium substitution on the crystal structure of this compound?

- Methodological Answer :

- DFT Calculations : Model lattice parameters (e.g., unit cell dimensions) using software like Gaussian or VASP. Compare with experimental X-ray diffraction data.

- Hydrogen Bond Analysis : Assess changes in intermolecular interactions due to C-D vs. C-H bonds, which may alter melting points or solubility .

Q. What electrochemical methods are suitable for synthesizing deuterated propiophenone derivatives like this compound?

- Methodological Answer : Adapt electrochemical carboxylation protocols (e.g., CO₂ fixation under controlled potentials) using deuterated methyl precursors. Optimize electrode materials (e.g., Pt or carbon) and electrolyte composition (e.g., D₂O-based systems) to enhance deuteration efficiency .

Q. Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported deuterium incorporation rates for this compound across different synthetic routes?

- Methodological Answer :

- Cross-Validation : Replicate methods from conflicting studies while controlling variables (e.g., reagent purity, temperature).

- Isotopic Tracing : Use ²H-labeled starting materials to track deuterium pathways via HRMS.

- Statistical Analysis : Apply ANOVA to determine if observed differences are statistically significant (p <0.05) .

Properties

IUPAC Name |

3,3,3-trideuterio-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVAWPKTWVFKHG-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50492153 | |

| Record name | 1-(4-Methoxyphenyl)(3,3,3-~2~H_3_)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89717-81-7 | |

| Record name | 1-(4-Methoxyphenyl)(3,3,3-~2~H_3_)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.